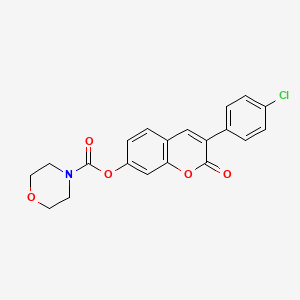![molecular formula C14H17N5O4 B2453805 N-[(4,6-dimetoxi-1,3,5-triazin-2-il)metil]-6-etoxipirimidina-3-carboxamida CAS No. 2034358-17-1](/img/structure/B2453805.png)
N-[(4,6-dimetoxi-1,3,5-triazin-2-il)metil]-6-etoxipirimidina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide is a chemical compound that belongs to the class of triazine derivatives Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Aplicaciones Científicas De Investigación
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide has several applications in scientific research:
Peptide Synthesis: It is used as a coupling reagent in solid-phase and solution-phase peptide synthesis.
Drug Development: The compound is explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of cross-linked polymers and films for various industrial applications.
Biological Studies: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride, are known to interact with carboxylic acids .
Mode of Action
The compound, similar to other triazine derivatives, acts as a condensing agent . It reacts with carboxylic acids to form highly reactive esters . These esters can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles .
Biochemical Pathways
The compound is involved in the formation of amides and esters . It facilitates the condensation of carboxylic acids and amines to form corresponding amides . It also aids in the esterification of carboxylic acids with alcohols to form corresponding esters .
Pharmacokinetics
The by-product of the reaction with similar compounds is highly water-soluble , which may influence the compound’s bioavailability.
Result of Action
The compound’s action results in the formation of amides and esters . These products can have various molecular and cellular effects depending on their specific structures and properties.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the reaction with similar compounds is typically carried out in tetrahydrofuran . The compound should be stored at low temperatures (e.g., -20°C) to maintain its stability .
Análisis Bioquímico
Biochemical Properties
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide is involved in the condensation of carboxylic acids and amines to form the corresponding amides . This reaction is one of the most common in organic chemistry . The compound can also be used to synthesize other carboxylic functional groups such as esters .
Molecular Mechanism
The molecular mechanism of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide involves the formation of an active ester. First, the carboxylic acid reacts with the compound to form the active ester, releasing a molecule of N-methylmorpholinium (NMM) . The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction proceeds through the formation of an intermediate, which is then further reacted with 6-ethoxynicotinamide to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triazine ring acts as an electrophile.
Condensation Reactions: It can be used as a condensing agent in the formation of amides and esters from carboxylic acids and amines or alcohols.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Tetrahydrofuran (THF), methanol, ethanol, and isopropyl alcohol are commonly used solvents.
Catalysts: N-methylmorpholine (NMM) is often used as a catalyst in these reactions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Weinreb Amides: Formed in protic solvents.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used as a coupling reagent in peptide synthesis.
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Used as a precursor in the synthesis of various triazine derivatives.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride: Another coupling reagent used in peptide synthesis.
Uniqueness
N-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-6-ethoxynicotinamide stands out due to its ability to form stable intermediates and its versatility in various chemical reactions. Its unique structure allows for efficient coupling reactions, making it a valuable tool in synthetic chemistry and material science .
Propiedades
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-6-ethoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4/c1-4-23-11-6-5-9(7-15-11)12(20)16-8-10-17-13(21-2)19-14(18-10)22-3/h5-7H,4,8H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTOQXZDBKZLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=NC(=NC(=N2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)


![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)



![(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)




![6-Bromo-1,3,4,4a,5,9b-hexahydrothiopyrano[4,3-b]indole](/img/structure/B2453744.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)ethanesulfonamide](/img/structure/B2453745.png)
